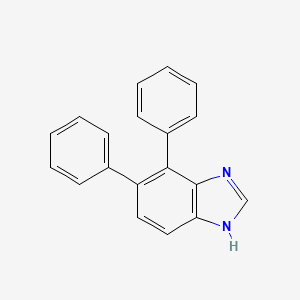

4,5-diphenyl-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-3-7-14(8-4-1)16-11-12-17-19(21-13-20-17)18(16)15-9-5-2-6-10-15/h1-13H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPKFRCVICIMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=C2)NC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design for 4,5 Diphenyl 1h Benzimidazole

Historical Perspectives on Benzimidazole (B57391) Synthesis Relevant to 4,5-diphenyl-1H-benzimidazole

The journey into benzimidazole chemistry began in 1872 with Hoebrecker's synthesis of 2,5-dimethyl-1H-benzo[d]imidazole through a ring-closure reaction of a benzene-1,2-diamine derivative. researchgate.net This foundational work laid the groundwork for future explorations into this class of compounds. A significant milestone was the discovery that the 5,6-dimethylbenzimidazole (B1208971) unit is an integral part of vitamin B12, which spurred immense interest in the synthesis of benzimidazole derivatives. arabjchem.org

Early methods for benzimidazole synthesis often involved the condensation of o-phenylenediamines with various carbonyl-containing compounds. ajrconline.org The classical Phillips-Ladenburg synthesis, for instance, utilized the reaction of o-phenylenediamine (B120857) with carboxylic acids under harsh dehydrating conditions, often employing strong acids like hydrochloric acid or sulfuric acid. ajrconline.orgosti.govmdpi.com These early methods, while groundbreaking, were often plagued by low yields and the need for severe reaction conditions.

Classical and Contemporary Synthetic Routes to this compound and its Derivatives

The synthesis of the this compound core typically involves the reaction of 3,4-diaminobiphenyl (or its derivatives) with a suitable one-carbon synthon. However, due to the challenges associated with the synthesis and handling of 3,4-diaminobiphenyl, alternative strategies have been developed that construct the diphenyl-substituted benzene (B151609) ring concurrently with or after the formation of the imidazole (B134444) ring.

Condensation Reactions Utilizing Benzil (B1666583) and Benzoin (B196080) Derivatives

A prevalent and efficient method for constructing the this compound scaffold involves the condensation of o-phenylenediamine with benzil or benzoin. arabjchem.orgresearchgate.netrsc.org In this approach, the two phenyl groups at the 4 and 5 positions of the resulting benzimidazole originate from the benzil or benzoin reactant.

The reaction of o-phenylenediamine with benzil can lead to the formation of 2,3-diphenylquinoxaline (B159395) as a competing product. arabjchem.orgresearchgate.net However, by carefully selecting catalysts and reaction conditions, the synthesis can be directed towards the desired benzimidazole derivative. For instance, the use of certain catalysts can favor the intramolecular cyclization and subsequent rearrangement to form the benzimidazole ring system.

Benzoin, an α-hydroxy ketone, can also serve as a precursor. rsc.org The reaction with o-phenylenediamine proceeds through an initial condensation to form a Schiff base, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring.

Cyclization Strategies for Imidazole Ring Formation

The formation of the imidazole ring is the key step in any benzimidazole synthesis. In the context of this compound, this cyclization can be achieved through various strategies.

One common approach is the oxidative cyclization of anilines. nih.gov This method involves the oxidation of an appropriately substituted aniline (B41778) to generate a nitroso intermediate, which then undergoes intramolecular cyclization. Another powerful strategy involves the intramolecular cyclization of N-arylamidoximes. acs.org

Furthermore, the imidazole ring can be constructed through multi-component reactions, where the ring is assembled from three or more starting materials in a single pot. researchgate.netsapub.orgsemanticscholar.org These reactions offer a high degree of atom economy and allow for the rapid generation of diverse molecular architectures.

Multi-component Reactions (MCRs) for Diversified Architectures

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules, including this compound derivatives. semanticscholar.orgresearchgate.net These reactions allow for the construction of the target molecule in a single synthetic operation, often with high efficiency and atom economy.

A common MCR for the synthesis of 2,4,5-trisubstituted imidazoles involves the condensation of benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297). rsc.orgsemanticscholar.orgresearchgate.net By using a substituted o-phenylenediamine instead of ammonium acetate, this strategy can be adapted to synthesize 1,2-disubstituted-4,5-diphenyl-1H-benzimidazoles. The use of various aldehydes and primary amines in these MCRs provides a straightforward route to a diverse library of functionalized benzimidazole derivatives. semanticscholar.org The choice of catalyst, such as silica-supported Preyssler nanoparticles, can significantly influence the reaction outcome and yield. semanticscholar.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

The use of catalysts has been shown to significantly improve the efficiency of benzimidazole synthesis. A wide range of catalysts, including Lewis acids, mineral acids, and transition metal catalysts, have been employed. ajrconline.orgbeilstein-journals.org For instance, erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) has been used to promote the synthesis of benzimidazole derivatives, with the reaction selectivity being dependent on the reaction conditions. beilstein-journals.org

Microwave-assisted synthesis has also emerged as a valuable technique for accelerating reaction rates and improving yields. arabjchem.orgmdpi.comresearchgate.netresearchgate.net The use of microwave irradiation can often reduce reaction times from hours to minutes. Furthermore, the development of green synthetic methods, such as using water as a solvent or employing recyclable catalysts, is an active area of research. mdpi.comnbu.ac.in

Table 1: Optimization of Reaction Conditions for Benzimidazole Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None (Air) | Dioxane | Reflux | 24 | Moderate | beilstein-journals.org |

| Er(OTf)₃ (10 mol%) | Water | 1 | 0.08 | 35 (1a), 50 (1b) | beilstein-journals.org |

| ZnO-NPs | Not specified | Not specified | Not specified | Higher than traditional | nih.gov |

| Ionic Liquid | Ethanol (B145695) (Microwave) | Not specified | Shorter time | High | researchgate.net |

| Silica-supported Preyssler nanoparticles | Reflux | Not specified | Not specified | Good | semanticscholar.org |

Note: 1a refers to 2-phenyl-1H-benzimidazole and 1b refers to 1-benzyl-2-phenyl-1H-benzimidazole.

Design and Synthesis of Advanced Precursors for Functionalization

The functionalization of the this compound scaffold is essential for modulating its biological activity and physicochemical properties. This is often achieved by introducing various substituents onto the benzimidazole ring system. The design and synthesis of advanced precursors are therefore of great importance.

One strategy involves the synthesis of functionalized o-phenylenediamines or benzil/benzoin derivatives. semanticscholar.org For example, starting with substituted anilines or phenols, it is possible to introduce a wide range of functional groups that will ultimately be incorporated into the final benzimidazole product.

Another approach is the post-synthetic modification of the this compound core. scirp.org This can involve reactions such as N-alkylation, N-arylation, or electrophilic aromatic substitution on the phenyl rings. For instance, 4,5-diphenyl-1H-imidazol-2-thiol can be synthesized and then coupled with various electrophiles to introduce diverse side chains. semanticscholar.orgscirp.org The synthesis of 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole provides a precursor for "click" reactions to attach triazole-containing moieties. nih.gov

Table 2: Precursors for Functionalized 4,5-diphenyl-1H-benzimidazoles

| Precursor | Synthetic Utility | Reference |

| Substituted o-phenylenediamines | Introduction of substituents on the benzene ring of the benzimidazole core. | semanticscholar.org |

| Functionalized benzil/benzoin | Introduction of substituents on the 4- and 5-phenyl groups. | semanticscholar.org |

| 4,5-diphenyl-1H-imidazol-2-thiol | Precursor for S-alkylation to introduce diverse side chains at the 2-position. | semanticscholar.orgscirp.org |

| 2-(chloromethyl)-1H-benzimidazoles | Coupling partner for introducing a benzimidazol-2-ylmethylthio group. | semanticscholar.orgscirp.org |

| 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole | Precursor for click chemistry to synthesize imidazol-1,2,3-triazole hybrids. | nih.gov |

Green Chemistry Approaches in Heterocyclic Synthesis

The development of environmentally benign synthetic protocols for heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry. Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of the benzimidazole scaffold. ijarsct.co.insphinxsai.comresearchgate.net Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, toxic solvents, and expensive catalysts, leading to significant environmental impact. ijarsct.co.intandfonline.com In contrast, green approaches such as catalysis in aqueous media and the use of ionic liquids offer more sustainable, efficient, and cost-effective alternatives. ijarsct.co.inmdpi.com These methodologies are broadly applicable for the synthesis of various benzimidazole derivatives and are relevant to the construction of the this compound framework from appropriate precursors.

Catalysis in Aqueous Medium

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, availability, and low cost. scispace.com Performing organic reactions in water, particularly for the synthesis of pharmacologically important molecules like benzimidazoles, represents a significant advancement in sustainable chemistry. rsc.org Various catalytic systems have been developed to facilitate the condensation of o-phenylenediamines with aldehydes in aqueous media, leading to high yields of 2-substituted benzimidazoles.

Several types of catalysts have proven effective in aqueous environments:

Organocatalysts: L-Proline, a naturally occurring amino acid, has been employed as a versatile and inexpensive organocatalyst for benzimidazole synthesis. The reaction proceeds efficiently under reflux conditions in water, often with a buffer at pH 4.2 to enhance catalytic activity. ijrar.org

Lewis Acids: Mild Lewis acids are effective catalysts for this transformation. Boric acid, a water-soluble and low-toxicity catalyst, promotes the reaction between o-phenylenediamine and various aldehydes in water under mild conditions. researchgate.net Similarly, zinc-based catalysts like zinc acetate and the zinc-proline complex have been shown to be efficient, water-soluble, and recyclable Lewis acid catalysts for the selective synthesis of benzimidazoles at ambient temperatures. sphinxsai.comscispace.com Metal triflates, such as zinc triflate and erbium triflate (Er(OTf)₃), are also highly effective, promoting the reaction in water with high yields and short reaction times. sphinxsai.commdpi.combeilstein-journals.org

Heterogeneous Catalysts: The use of solid, recyclable catalysts simplifies product purification and minimizes waste. Niobium pentoxide (ortho-Nb₂O₅) has been identified as an efficient, bench-stable, and reusable heterogeneous catalyst for synthesizing 2-substituted benzimidazoles from primary alcohols via oxidative dehydrogenative coupling in water. rsc.org This method avoids toxic metals, additives, and oxidants. rsc.org Nanoparticle catalysts, such as zinc sulfide (B99878) (nano-ZnS), have also been utilized for the one-pot cyclocondensation of o-phenylenediamines and aldehydes, offering high yields and mild reaction conditions. ajgreenchem.com

The following table summarizes various research findings for benzimidazole synthesis in aqueous media.

| Catalyst | Precursors | Conditions | Yield (%) | Reference |

| L-Proline (10 mol%) | o-phenylenediamine, Aldehydes | Water, pH 4.2, Reflux | Good to Excellent | ijrar.org |

| Boric Acid | o-phenylenediamine, Aldehydes | Water, Mild Conditions | High | researchgate.net |

| ortho-Nb₂O₅ | Primary Alcohols | Water | Moderate to Good | rsc.org |

| Er(OTf)₃ | o-phenylenediamine, Benzaldehyde | Water, MW or Conventional Heating, 15 min | 72 | beilstein-journals.org |

| Zn(proline)₂ (5 mol%) | o-phenylenediamine, Aldehydes | Water, Ambient Temperature | 42-92 | scispace.com |

| Zinc Acetate | o-phenylenediamine, Aldehydes | Water, Room Temperature | Excellent | sphinxsai.com |

| Zinc Triflate | o-phenylenediamine, Aldehydes | Ethanol/Water, Reflux | High | sphinxsai.com |

| nano-ZnS | o-phenylenediamine, Aldehydes | Ethanol/Water, 70 °C | High | ajgreenchem.com |

This table presents data for the synthesis of the general benzimidazole scaffold. The specific synthesis of this compound would require 3,4-diaminobiphenyl as the starting diamine.

Ionic Liquids in Heterocyclic Synthesis

Ionic liquids (ILs) are salts with low melting points (typically below 100 °C) composed entirely of ions. researchgate.net They are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. researchgate.net In the context of benzimidazole synthesis, ILs can function as both the solvent and the catalyst, often accelerating reaction rates and simplifying work-up procedures. researchgate.net

Microwave-assisted organic synthesis (MAOS) combined with ionic liquids provides a particularly rapid and efficient pathway for preparing heterocyclic compounds. researchgate.net For the synthesis of benzimidazole derivatives, acidic ionic liquids have been shown to be highly effective catalysts. The reaction of o-phenylenediamine with aromatic aldehydes under microwave irradiation in the presence of an ionic liquid such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄) can lead to excellent yields in a matter of minutes. researchgate.net

Different types of ionic liquids have been explored for these syntheses:

Brønsted Acidic ILs: These ILs, such as [bmim]HSO₄, can catalyze the condensation and cyclization steps effectively. researchgate.net

Supported Ionic Liquids: To improve catalyst recovery and reusability, ionic liquids can be immobilized on a solid support, creating a supported ionic liquid-like phase (SILLP). These materials combine the advantages of homogeneous catalysis (high efficiency) and heterogeneous catalysis (easy separation). scilit.com

Piperazine-based ILs: Dihydrosulfate ionic liquids derived from 1,4-dimethylpiperazine (B91421) have been used as catalysts under microwave conditions to produce imidazole derivatives with high yields and short reaction times. nuph.edu.ua

The following table details research findings on the use of ionic liquids in the synthesis of imidazole and benzimidazole derivatives.

| Catalyst / Ionic Liquid | Precursors | Conditions | Yield (%) | Time (min) | Reference |

| [bnmim]HSO₄ | o-phenylenediamine, Aromatic Aldehydes | Microwave Irradiation | 90-92 | 5 | researchgate.net |

| 1,4-dimethylpiperazinedihydrosulfate | Benzil, Ammonium acetate, p-aminoazobenzene, 4-(dimethylamino)benzaldehyde | Microwave Irradiation | 78.1 | 19 | nuph.edu.ua |

| Supported Ionic Liquid-Like Phase (SILLP) | Benzil, Aldehydes, Amines, Ammonium Acetate | Solvent-free, 90 °C | High | 15-45 | scilit.com |

This table presents data for the synthesis of various imidazole and benzimidazole structures. The specific synthesis of this compound would require appropriate adaptation of precursors.

Advanced Spectroscopic and Crystallographic Characterization of 4,5 Diphenyl 1h Benzimidazole

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed structural analysis of 4,5-diphenyl-1H-benzimidazole, providing insights into its conformational and electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

In the ¹H NMR spectrum of a derivative, 2-(benzylthio)-4,5-diphenyl-1H-imidazole, the aromatic protons appear as a multiplet in the range of δ 7.20–7.49 ppm. researchgate.net For another derivative, the NH proton of the imidazole (B134444) ring shows a signal at δ 12.58 ppm. researchgate.net The ¹³C NMR spectrum of a similar derivative shows signals for the aromatic carbons and the C=N carbon of the imidazole ring. researchgate.net The chemical shifts in both ¹H and ¹³C NMR are influenced by the substituents on the benzimidazole (B57391) core and the phenyl rings. The structures of synthesized derivatives are often confirmed by both NMR and High-Resolution Mass Spectrometry (HRMS). scirp.org

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 12.58 | NH (imidazole) |

| ¹H | 7.20-7.49 | Aromatic protons |

| ¹³C | 139.24 | C=N (imidazole) |

| ¹³C | 126.56-130.73 | Aromatic carbons |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and intermolecular interactions within this compound. thermofisher.commt.com FTIR and Raman are complementary techniques, with FTIR being based on the absorption of infrared radiation and Raman on the inelastic scattering of monochromatic light. thermofisher.commt.com

The FTIR spectrum of a 4,5-diphenyl-1H-imidazole derivative, 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, shows characteristic bands at 3415 cm⁻¹ (N-H stretching), 1601 cm⁻¹ (C=N stretching), and various C-H stretching and bending vibrations of the aromatic rings. rsc.org These vibrational modes are crucial for identifying the presence of specific functional groups within the molecule. Both FTIR and Raman spectroscopy can be used to obtain a spectral "fingerprint" for identification by comparing it to reference libraries. thermofisher.com

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3415 | N-H stretch |

| 1601 | C=N stretch |

| Multiple bands | Aromatic C-H stretch and bend |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the electronic transitions and photophysical properties of this compound and its derivatives. These techniques provide insights into how the molecule interacts with light.

For instance, a derivative, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, exhibits absorption peaks at 340 nm and 406 nm in its UV-Vis spectrum, which are attributed to π→π* transitions within the aromatic system. researchgate.net The introduction of different substituents onto the benzimidazole or phenyl rings can significantly alter the absorption and emission wavelengths. For example, pyrene-benzimidazole derivatives have been synthesized and characterized for their potential application as blue emitters in organic light-emitting diodes (OLEDs). researchgate.net

Mass Spectrometry for Molecular Structure Confirmation (HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are critical for confirming the molecular weight and elemental composition of this compound and its derivatives. scirp.org These techniques provide a precise mass-to-charge ratio (m/z) of the molecular ion, which serves as a definitive confirmation of the compound's identity.

For example, the HRMS data for 2-((5'-chloro-1H-benzimidazol-2-yl)methylthio)-4,5-diphenyl-1H-imidazole showed a calculated m/z for [M+H]⁺ of 417.0941, with the found value being 417.0959, thus confirming the structure. researchgate.net Similarly, the structures of various other synthesized 4,5-diphenyl-1H-imidazole derivatives have been unequivocally confirmed using HRMS. researchgate.netsemanticscholar.org

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Molecular Conformation and Geometry

The crystal structure of this compound derivatives reveals important details about their molecular shape. In a related compound, 1,2-diphenyl-1H-benzimidazole, the benzimidazole unit is nearly planar. nih.gov The phenyl rings attached to the benzimidazole core are typically twisted out of the plane of the benzimidazole ring. For 1,2-diphenyl-1H-benzimidazole, the dihedral angles between the benzimidazole plane and the two phenyl rings are 55.80 (2)° and 40.67 (3)°. nih.gov

| Parameter | Value |

|---|---|

| Dihedral Angle (Benzimidazole - Phenyl at N1) | 55.80 (2)° |

| Dihedral Angle (Benzimidazole - Phenyl at C2) | 40.67 (3)° |

Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H···π Interactions)

The supramolecular assembly of benzimidazole derivatives is significantly influenced by a network of non-covalent interactions. The inherent structural features of the benzimidazole core, which includes a hydrogen bond donor (N-H) and acceptor (N), along with the aromatic phenyl substituents, create a predisposition for specific and directional intermolecular contacts.

π-Stacking Interactions: The planar nature of the benzimidazole ring system and the appended phenyl groups facilitates π-stacking interactions. These interactions, which can be either face-to-face or offset, are critical in stabilizing the crystal lattice in conjunction with hydrogen bonds. researchgate.net The extent and geometry of π-stacking are influenced by the steric and electronic nature of the substituents on the phenyl rings. In some substituted benzimidazole derivatives, these interactions are the dominant forces that dictate the packing of molecules, leading to layered structures. ekb.eg

A summary of typical intermolecular interactions observed in related benzimidazole derivatives is presented in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference |

| Hydrogen Bond | N-H | N | N···N distance: ~3.0 Å | orientaljphysicalsciences.org |

| Hydrogen Bond | C-H | N | C···N distance: ~3.5 Å | orientaljphysicalsciences.org |

| π-Stacking | Benzimidazole Ring | Benzimidazole Ring | Intercentroid distance: ~3.9 Å | researchgate.net |

| C-H···π Interaction | C-H (Aromatic) | π-system (Aromatic Ring) | H···π distance: ~2.8 Å | nih.gov |

Polymorphism and Co-crystallization Studies

The ability of a compound to exist in more than one crystalline form is known as polymorphism. This phenomenon is of significant interest in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. For benzimidazole derivatives, polymorphism can arise from different arrangements of molecules in the crystal lattice, often due to variations in the hydrogen-bonding patterns and π-stacking interactions. researchgate.net Studies on 2-substituted benzimidazoles have revealed the existence of different polymorphs that can be obtained by crystallization from different solvents, with the transformation between forms sometimes linked to order-disorder processes in the hydrogen-bonding network. researchgate.net

Co-crystallization, the process of forming a crystalline solid that consists of two or more different molecules in the same crystal lattice, is another avenue for modifying the physicochemical properties of a compound. Benzimidazole derivatives have been successfully co-crystallized with various organic molecules, particularly carboxylic acids, through the formation of robust N-H···O hydrogen bonds between the benzimidazole and the acid. researchgate.netresearchgate.net These co-crystals can exhibit altered properties such as solubility and stability. While specific studies on the polymorphism and co-crystallization of this compound are not prominently documented, the general behavior of the benzimidazole class of compounds suggests a high potential for the formation of both polymorphs and co-crystals. google.comijpsr.com

Computational and Theoretical Investigations of 4,5 Diphenyl 1h Benzimidazole

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 4,5-diphenyl-1H-benzimidazole derivatives. These calculations offer a detailed view of the molecule's electronic landscape and predict its chemical behavior.

Frontier Molecular Orbitals (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and stability of this compound derivatives. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's stability. nuph.edu.uaiucr.org A larger energy gap implies higher stability and lower chemical reactivity. nuph.edu.ua

For instance, in a study of 4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl)-N,N-dimethylaniline, the calculated HOMO-LUMO gap was 2.359 eV, suggesting high stability. nuph.edu.ua In another investigation on 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole (MPDPI), DFT calculations were used to determine the HOMO and LUMO energies, providing insights into the charge transfer occurring within the molecule. ijrar.org

The distribution of HOMO and LUMO densities reveals the regions of a molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). In many this compound derivatives, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is situated on the electron-accepting moieties. semanticscholar.org This separation of frontier orbitals is advantageous for applications in organic light-emitting diodes (OLEDs). semanticscholar.org For example, in certain benzimidazole-based fluorophores, the HOMO is located on the electron-donating benzimidazole (B57391) and a phenyl spacer, while the LUMO is on an electron-accepting π-linked aromatic spacer and another benzimidazole moiety. semanticscholar.org

The table below presents HOMO-LUMO energy gap data for selected this compound derivatives from various studies.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| PTBIBI | -5.14 | -1.45 | 3.69 | semanticscholar.org |

| MCFBIBI | -5.30 | -1.54 | 3.76 | semanticscholar.org |

| 4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl)-N,N-dimethylaniline | - | - | 2.359 | nuph.edu.ua |

| 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione | -7.23 | -1.87 | 5.36 | iucr.org |

Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the reactive sites of a molecule. It visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attacks. tandfonline.comjddtonline.info In MEP maps, negative potential regions (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue or cyan) are electron-deficient and susceptible to nucleophilic attack. jddtonline.infotandfonline.com

For derivatives of 2-[(benzimidazolyl)methylthio]-4,5-diphenylimidazole, MEP analysis showed that specific nitrogen and carbon atoms are nucleophilic sites, while other nitrogen atoms are electrophilic. jddtonline.info In a study of benzimidazole-based fluorophores, the most negative potential was found on the pyridine-like nitrogen atom, indicating it as an electron-deficient site. semanticscholar.orgtandfonline.com Conversely, the area around the phenyl ring with a pyrrole-type nitrogen showed a positive potential. semanticscholar.orgtandfonline.com This detailed charge mapping is crucial for understanding intermolecular interactions and reaction mechanisms. ijrar.orgtandfonline.com

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, often performed alongside DFT calculations, is used to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational frequencies with experimental data from FT-IR and FT-Raman spectroscopy, the structural assignments of the molecule can be confirmed. ijrar.org

In the study of 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole (MPDPI), DFT calculations at the B3LYP level were used to compute the harmonic vibrational frequencies. ijrar.org The calculated frequencies showed good agreement with the experimental spectra, allowing for the assignment of various vibrational modes, including N-H, C-H, and CH3 group vibrations. ijrar.org For example, the N-H stretching vibration was assigned to a band appearing at 3410 cm⁻¹ in the FT-IR spectrum. ijrar.org Aromatic C-H stretching vibrations were observed in the 3100–3000 cm⁻¹ region, consistent with typical values for aromatic compounds. ijrar.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound derivatives, including their conformational changes and the influence of solvent molecules. tandfonline.com These simulations provide a time-resolved view of molecular motions and interactions.

MD simulations have been used to confirm the stability of complexes formed between imidazole (B134444) derivatives and biological targets, such as proteins. tandfonline.com For instance, a 100 ns MD simulation demonstrated the stable binding of a 4,5-diphenyl-1H-imidazole derivative to the COVID-19 main protease, revealing a stable conformation and binding pattern within the protein's active site. tandfonline.com Furthermore, MD simulations can be used to investigate the adsorption behavior of these compounds on metal surfaces, which is relevant for corrosion inhibition studies. The binding energies of 4,5-diphenyl imidazole derivatives on an Fe(100) surface have been calculated to understand their effectiveness as corrosion inhibitors. uin-alauddin.ac.id The polarity of the solvent can also significantly affect the excited-state dynamics and photophysical properties of these molecules, a phenomenon that can be explored through MD simulations in explicit solvent environments. bohrium.comchemrxiv.org

Docking Studies for Mechanistic Insights into Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comresearchgate.net It is widely used to understand the binding mechanisms of potential drug candidates with their biological targets, such as enzymes and proteins. sapub.orgrsc.org

In the context of this compound derivatives, docking studies have been instrumental in identifying potential inhibitory activities. For example, derivatives have been docked against the COVID-19 major protease (Mpro) to determine their binding affinities and potential as antiviral agents. tandfonline.com Similarly, docking studies have been performed to investigate the inhibitory activity of these compounds against fungal proteins like cytochrome P450 14α-demethylase. sapub.org These studies reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the active site of the protein, providing a rationale for the observed biological activity. researchgate.netacs.org For instance, the docking of a 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivative showed a π-cation interaction with a phenylalanine residue in the active site of the target protein. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers powerful tools to elucidate reaction mechanisms by mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of how a reaction proceeds.

For the synthesis of this compound derivatives, computational methods can be used to investigate the one-pot synthesis mechanisms. tandfonline.com For example, the synthesis of 2,5(6)-substituted benzimidazoles, which are promising inhibitors of E. coli DNA gyrase B, has been guided by computational design and docking studies. nih.gov The synthetic pathway, involving the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde (B1664092) and subsequent palladium-catalyzed cross-coupling reactions, can be analyzed computationally to optimize reaction conditions and yields. nih.gov By understanding the electronic requirements of the reaction, such as the need for specific donor-acceptor groups, more efficient synthetic routes can be designed. nih.gov

Coordination Chemistry of 4,5 Diphenyl 1h Benzimidazole and Its Metal Complexes

Ligand Properties of 4,5-diphenyl-1H-benzimidazole

The coordination behavior of this compound is dictated by the electronic and structural features inherent to the benzimidazole (B57391) ring system. The presence of both an acidic N-H proton and a basic imine nitrogen atom allows for diverse chemical interactions.

The benzimidazole ring system is amphoteric, meaning it can act as both an acid and a base. researchgate.net The imino nitrogen (-N=) is basic and can be protonated, while the pyrrolic nitrogen (-NH-) is weakly acidic and can be deprotonated. This dual reactivity is crucial for its function as a ligand.

A key feature of N-unsubstituted benzimidazoles is annular tautomerism, which involves the rapid intramolecular transfer of a proton between the two nitrogen atoms (N1 and N3) of the imidazole (B134444) ring. researchgate.netbeilstein-journals.orgencyclopedia.pubnih.gov This equilibrium means that the positions C4/C7 and C5/C6 become chemically equivalent on the NMR timescale in many solvents. beilstein-journals.orgnih.gov However, in the solid state or in specific solvents, this tautomerism can be "blocked," leading to distinct signals for these pairs of carbon atoms. beilstein-journals.orgmdpi.com The acid-base properties and tautomeric equilibrium are fundamental to the ligand's ability to coordinate with metal ions, often involving deprotonation of the N-H group to form a neutral, anionic ligand. researchgate.net

This compound and its derivatives primarily act as ligands through the nitrogen atoms of the imidazole core. cymitquimica.com Coordination typically occurs through the lone pair of electrons on the sp2-hybridized imine nitrogen atom. jocpr.com Upon deprotonation of the N-H group, the resulting benzimidazolate anion can act as a bridging ligand, coordinating to two different metal centers.

Depending on the reaction conditions and the nature of the metal ion, this compound can function as a monodentate or a bidentate chelating agent. While the parent ligand itself is typically monodentate, derivatives with additional donor groups can exhibit bidentate or polydentate behavior. researchgate.netresearchgate.net For instance, related imidazole derivatives are known to form stable complexes with various metal ions, acting as effective ligands in coordination chemistry. In metal complexes involving similar imidazole-based ligands, coordination has been observed to result in tetrahedral or octahedral geometries, with the nitrogen atoms of the imidazole ring binding to the metal center. cyberleninka.ru The specific chelation mode is also influenced by the steric bulk of the 4,5-diphenyl substituents, which can affect the approach of the metal ion and the resulting coordination geometry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov

A variety of transition metal complexes incorporating ligands derived from the 4,5-diphenyl-imidazole/benzimidazole framework have been synthesized and studied.

Co(II), Ni(II), Cu(II), Mn(II), and Zn(II) Complexes: The synthesis of complexes with these divalent metal ions is often achieved by reacting the ligand with the corresponding metal chlorides or acetates in an ethanolic or methanolic medium. cyberleninka.runih.govnih.gov For example, complexes with the general formulae [M(L)₂Cl₂] or [M(L)₄Cl₂] have been prepared, where L represents a derivative of 4,5-diphenyl-1H-imidazole. cyberleninka.ru These reactions typically yield colored, amorphous, or crystalline solids. cyberleninka.runih.gov The resulting geometries for these complexes are often proposed as tetrahedral or octahedral based on spectroscopic and magnetic data. cyberleninka.rumdpi.com

Au(I/III) Complexes: Gold complexes containing a 4,5-diphenyl-imidazole core have been synthesized, particularly those involving N-heterocyclic carbene (NHC) ligands derived from the parent imidazole. The synthesis starts with the N,N'-dialkylation of 4,5-diphenyl-1H-imidazole, followed by reaction with a gold precursor. acs.org This has led to the formation of both linear Au(I) complexes, such as [(NHC)₂Au]⁺, and square planar Au(III) complexes, like [(NHC)₂AuX₂]⁺ (where X is a halide). acs.org

The following table summarizes representative metal complexes derived from the 4,5-diphenyl-imidazole/benzimidazole scaffold.

| Metal Ion | Example Complex Formula | Proposed Geometry | Reference(s) |

| Co(II) | [Co(L)₂Cl₂] | Tetrahedral/Octahedral | cyberleninka.ru |

| Ni(II) | [Ni(L)₂Cl₂] | Tetrahedral/Octahedral | cyberleninka.ru |

| Cu(II) | [Cu(L)₂Cl₂] | Tetrahedral/Octahedral | cyberleninka.ru |

| Mn(II) | [Mn(L)₂Cl₂] | Tetrahedral/Octahedral | cyberleninka.ru |

| Zn(II) | [Zn(L)₂Cl₂] | Tetrahedral/Octahedral | cyberleninka.ru |

| Au(I) | [(NHC)₂Au]⁺ | Linear | acs.org |

| Au(III) | [(NHC)₂AuX₂]⁺ | Square Planar | acs.org |

| (L represents a derivative of 4,5-diphenyl-1H-imidazole) |

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal center.

FT-IR Spectroscopy: In the infrared spectrum of the free ligand, a characteristic band for the ν(C=N) stretching vibration of the imidazole ring is observed. jocpr.com Upon complexation, this band typically shifts to a lower or higher frequency, indicating the participation of the imine nitrogen in coordination. jocpr.comresearchgate.net The disappearance or significant broadening of the ν(N-H) band can also suggest deprotonation and coordination via the pyrrolic nitrogen. jocpr.com The appearance of new bands at lower frequencies can be attributed to the formation of M-N bonds. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the metal complexes show bands that are characteristic of the ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion. cyberleninka.ru For instance, the UV-Vis spectra of Co(II), Ni(II), and Cu(II) complexes exhibit new absorption bands in the visible region which are absent in the spectrum of the free ligand, confirming coordination and providing information about the geometry around the metal ion. cyberleninka.rumdpi.comsemanticscholar.org

NMR Spectroscopy: NMR spectroscopy is particularly useful for characterizing diamagnetic complexes like those of Zn(II) and Au(I/III). In ¹³C NMR spectra of gold(I) and gold(III) NHC complexes derived from 4,5-diphenyl-imidazole, the resonance of the C2 carbon (the carbene carbon) is highly sensitive to the oxidation state of the gold and the nature of the other ligands, showing significant shifts upon coordination. acs.org

The table below highlights key spectroscopic changes observed upon complexation.

| Spectroscopic Technique | Key Observation | Indication | Reference(s) |

| FT-IR | Shift in ν(C=N) band | Coordination of imine nitrogen | jocpr.com, researchgate.net |

| FT-IR | Appearance of ν(M-N) band | Formation of metal-nitrogen bond | nih.gov |

| UV-Vis | New bands in the visible region | d-d transitions and charge transfer | cyberleninka.ru, mdpi.com |

| ¹³C NMR | Shift in C2 resonance | Coordination to metal center (e.g., Au) | acs.org |

For example, the X-ray crystal structures of Au(I) and Au(III) complexes with a 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene ligand have been determined. acs.org The Au(I) complex, [(NHC)₂Au]⁺, exhibits the expected linear geometry, while the Au(III) complexes, [(NHC)₂AuX₂]⁺, show a square planar environment around the gold center. acs.org In these structures, the NHC ligands are coordinated to the gold ion through the C2 carbon of the imidazole ring. The Au-C bond lengths and the angles around the metal center confirm the proposed structures. acs.org Similarly, X-ray studies on ruthenium complexes with other benzimidazole ligands have confirmed their coordination environment. rsc.org

Electrochemical Properties of this compound Complexes

The electrochemical behavior of metal complexes derived from this compound and its analogs is a critical area of investigation, as it underpins their potential in various applications, including catalysis and materials science. The redox properties of these complexes are typically studied using techniques such as cyclic voltammetry (CV), which provides insights into the electron transfer processes involving both the metal center and the ligand.

Cyclic voltammetry studies of a copper(II) benzimidazole derivative complex have shown a one-step redox couple attributed to the Cu(II)/Cu(I) transition. The linearity of the Randles-Sevcik plot in such studies often suggests a diffusion-controlled redox process. In related systems, such as a nickel complex with a trisubstituted imidazole ligand, bis(2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)nickel (NDIP), electrochemical analysis has been used to determine its potential as an electrode material for supercapacitors. The monomeric ligand, 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DIP), itself exhibits good capacitive behavior.

The redox potentials of these complexes can be tuned by modifying the substituents on the ligand. Generally, electron-donating groups make the complex more easily oxidized (more strongly reducing), while electron-withdrawing groups make it more easily reduced (more strongly oxidizing). This tunability is crucial for designing catalysts with specific redox properties tailored for particular reactions.

The following table summarizes the electrochemical data for some representative metal complexes containing diphenyl-substituted imidazole/benzimidazole ligands.

| Compound/Complex | Technique | Key Findings | Specific Capacitance/Redox Potential | Reference |

| bis(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)methane-Cobalt(II) | Cyclic Voltammetry | Reversible ligand-based oxidation | Multiple redox events observed | |

| 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DIP) | Cyclic Voltammetry | Good capacitive behavior | 325 F/g at 5 mV/s | |

| bis(2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)nickel (NDIP) | Cyclic Voltammetry | High specific capacitance | 712 F/g at 1 A/g | |

| Copper(II) benzimidazole derivative | Cyclic Voltammetry | Quasi-reversible one-electron redox for Cu(II)/Cu(I) | Reduction peak at -0.4 to +0.1 V |

Catalytic Applications of this compound Metal Complexes

The unique electronic and steric properties of this compound metal complexes make them promising candidates for various catalytic applications. The presence of the benzimidazole scaffold can enhance the stability and catalytic activity of the metal center.

Palladium complexes containing benzimidazole-based ligands have been extensively studied as catalysts for cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions:

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful tool in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials. Palladium complexes with N-donor ligands, such as those derived from benzimidazole, have shown high efficiency in these reactions.

For example, a dinuclear palladium(II) complex featuring a benzimidazole N-donor ligand has been reported to be a highly stable and effective catalyst for Suzuki coupling reactions in methanol (B129727) at room temperature. The catalytic activity of such complexes is influenced by the nature of the ligand, the solvent, and the base used. Nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes derived from benzimidazole have also been successfully employed in Suzuki-Miyaura cross-coupling reactions.

The general catalytic cycle for a palladium-catalyzed Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The table below presents findings from studies on Suzuki-Miyaura cross-coupling reactions using palladium complexes with benzimidazole-related ligands.

| Catalyst System | Substrates | Reaction Conditions | Yield | Reference |

| Benzene (B151609) benzimidazole containing Pd(II) metallacycle | Aryl bromides and phenylboronic acid | MeOH, room temperature | High yields | |

| Nitrile-functionalized NHC-Pd(II) complexes | Arylboronic acids and benzoyl chlorides | K2CO3 (base) | Good to excellent yields | |

| α-Diimine Nickel(II) and Palladium(II) complexes | Phenylboronic acid and various aryl bromides | DMF, K2CO3 (for Pd), 1,4-dioxane, K3PO4 (for Ni) | 78-99% | |

| N-Alkoxycarbonyl/carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd(II) complexes | Aryl bromides and arylboronic acids | Room temperature | Excellent yields |

Oxidation and Reduction Reactions:

The redox activity of metal complexes of this compound and its derivatives, as discussed in the previous section, suggests their potential as catalysts for oxidation and reduction reactions. The ability of the metal center and/or the ligand to undergo reversible electron

Functional Applications and Advanced Materials Science Incorporating 4,5 Diphenyl 1h Benzimidazole

Photophysical and Luminescent Properties

The arrangement of the phenyl and benzimidazole (B57391) moieties in 4,5-diphenyl-1H-benzimidazole gives rise to intriguing photophysical behaviors, including strong luminescence. This has made it and its derivatives attractive candidates for a variety of light-emitting and sensing technologies. The imidazole (B134444) unit itself is noteworthy for having two distinct nitrogen atoms—one electron-rich and the other electron-deficient—which facilitates the creation of luminophores with moderate intramolecular charge transfer (ICT), a key characteristic for many optical applications. rsc.org

Fluorescence and Phosphorescence Quantum Yields

The efficiency of the light emission process in derivatives of this compound is a critical parameter for its application in devices like OLEDs. The fluorescence quantum yield (Φf), which represents the ratio of emitted photons to absorbed photons, is often high for these compounds. For instance, certain imidazole-based fluorophores incorporating the this compound scaffold have demonstrated fluorescence quantum yields exceeding 90%. semanticscholar.org Another study on a pyrene-benzimidazole derivative reported a high fluorescence quantum efficiency. nih.gov

The solid-state fluorescence quantum yield can also be significant. One study reported a quantum yield of up to 0.45 for nanoparticles of a derivative in aqueous media due to aggregation-induced enhanced emission. rsc.org Another fluorophore, BPy-FL, which incorporates a 4,5-diphenyl-1H-imidazole derivative, exhibited a remarkable absolute quantum yield of 93.6% in the solid state. rsc.org This high solid-state efficiency is attributed to the reduction of non-radiative decay pathways due to minimized intermolecular interactions. rsc.org

Table 1: Selected Fluorescence Quantum Yields for this compound Derivatives

| Compound/Derivative | Medium | Fluorescence Quantum Yield (Φf) | Reference |

| PTBIBI | Solution | > 90% | semanticscholar.org |

| MCFBIBI | Solution | > 90% | semanticscholar.org |

| Pyrene-benzimidazole derivative | Not specified | High | nih.gov |

| 3-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol (DPIN) nanoparticles | Aqueous media | up to 0.45 | rsc.org |

| BPy-FL | Solid state | 93.6% | rsc.org |

| BPy-FL | THF solution | 77.6% | rsc.org |

| 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzoic acid | CH3CN/H2O | 0.12 | scispace.com |

Phosphorescence, a slower emission process involving a change in electron spin multiplicity, is also a relevant property, particularly for applications in phosphorescent OLEDs (PHOLEDs). The benzimidazole moiety is known to contribute to phosphorescence characteristics. rsc.org

Sensing Applications (e.g., Metal Ions, Anions, pH, Explosives)

The structure of this compound, with its hydrogen-bond donating N-H group and electron-rich nitrogen atoms, makes it an excellent platform for the design of chemosensors.

Metal Ion Sensing: Derivatives of this compound have been developed as selective fluorescent chemosensors for metal ions. For example, two such derivatives demonstrated a distinct fluorescence quenching response specifically towards iron(III) ions (Fe³⁺) in dimethylformamide (DMF) solutions. nih.gov The mechanism for this sensing is attributed to chelation-quenched fluorescence (CHQF). nih.gov Another study reported a reversible luminescent sensor based on a 4,5-diphenyl-1H-imidazole derivative for the detection of mercury ions (Hg²⁺). scispace.com

Anion Sensing: The imidazole N-H proton can act as a hydrogen-bond donor, enabling the selective recognition of anions. Ruthenium(II) and osmium(II) complexes incorporating a 4,5-diphenyl-1H-imidazole-terpyridine ligand have been shown to act as sensors for fluoride (B91410) (F⁻) and, to a lesser extent, cyanide (CN⁻). researchgate.net The sensing mechanism involves the deprotonation of the imidazole N-H proton by the anion, leading to a visible color change. researchgate.net Another derivative was found to be a reversible sensor for cyanide ions, with a detection limit of 1.2 µM. scispace.com

pH Sensing: The basic nitrogen atoms in the imidazole ring can be protonated in acidic conditions, leading to changes in the photophysical properties of the molecule. This phenomenon has been exploited to create fluorescent pH sensors. Imidazole-based fluorophores have been shown to exhibit on-off-on fluorescence behavior in response to alternating acid and base addition, allowing them to detect volatile organic compounds with high acidity. rsc.org These sensors can operate in the acidic pH range of 3–5, displaying different emission colors at different pH values. rsc.org

Explosives Sensing: The electron-rich nature of some this compound derivatives makes them suitable for detecting electron-deficient nitroaromatic compounds, which are common components of explosives. Luminophores based on this scaffold have shown high sensitivity and selectivity for the detection of picric acid. acs.org The sensing mechanism often involves fluorescence quenching of the luminophore upon interaction with the explosive molecule. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The high fluorescence quantum yields and good thermal stability of this compound derivatives make them highly promising materials for organic light-emitting diodes (OLEDs). They can function as emitters, hosts for phosphorescent dopants, or charge-transporting materials.

Derivatives have been designed as deep-blue emitters, a crucial component for full-color displays and white lighting. semanticscholar.org For instance, an OLED device using a pyrene-benzimidazole derivative as the non-doped emissive layer exhibited pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). nih.gov Another set of derivatives of carbazole (B46965) and diphenyl imidazole were tested as fluorescent emitters, resulting in a device with deep-blue emission at CIE coordinates of (0.16, 0.08) and a maximum quantum efficiency of 1.1%. nih.gov

Furthermore, their high triplet energies make them suitable hosts for phosphorescent emitters in PHOLEDs. Derivatives have been successfully used as hosts for green phosphorescent dopants, achieving high efficiencies. acs.orgnih.gov The self-assembly of sodium 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate into ultralong microbelts also highlights their potential in optoelectronic devices. rsc.org

Table 2: Performance of OLEDs Incorporating this compound Derivatives

| Device Role | Derivative Type | Emission Color | Max. External Quantum Efficiency (EQE) | CIE Coordinates | Reference |

| Emitter (non-doped) | Pyrene-benzimidazole | Pure Blue | 4.3% | (0.1482, 0.1300) | nih.gov |

| Emitter | Carbazole-diphenyl imidazole | Deep Blue | 1.1% | (0.16, 0.08) | nih.gov |

| Emitter (doped) | m-CF3PTPI-5 | Near UV | 2.8% | (Not specified, ~0.09 CIEy) | acs.org |

| Host for green PhOLED | m-CF3PTPI-2 | Green | 4.8% | Not specified | acs.org |

| Host for green PhOLED | Carbazole-diphenyl imidazole | Green | 8.3% | Not specified | nih.gov |

| Host for red PhOLED | Carbazole-diphenyl imidazole | Red | 6.4% | Not specified | nih.gov |

| Host for sky-blue PhOLED | Carbazole-diphenyl imidazole | Sky-Blue | 7.6% | Not specified | nih.gov |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. The donor-π-acceptor (D-π-A) architecture, which can be readily incorporated into this compound derivatives, is a common strategy for designing molecules with significant NLO properties.

Studies on 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol have demonstrated its potential as an NLO material. researchgate.net The benzimidazole ring can act as an electron acceptor, and by attaching electron-donating groups, a molecule with a significant intramolecular charge transfer character can be created, which is a prerequisite for a large NLO response. rsc.org The twisted conformation induced by the phenyl substituents at the 1,2-positions of the imidazole ring can also contribute to the NLO properties by restricting intramolecular motion. nih.gov

Supramolecular Chemistry and Self-Assembly

The ability of this compound to form well-defined, non-covalent interactions, particularly hydrogen bonds, makes it a valuable component in supramolecular chemistry and crystal engineering. These interactions can be used to direct the self-assembly of molecules into highly ordered, functional architectures.

Hydrogen-Bonded Frameworks and Crystal Engineering

The N-H group of the imidazole ring is a potent hydrogen-bond donor, while the sp²-hybridized nitrogen atom is a hydrogen-bond acceptor. This dual functionality allows this compound and its derivatives to form robust hydrogen-bonded networks.

In the crystal structure of 2-[1-(4-tert-Butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]-4,6-dichlorophenol, an intramolecular O—H⋯N hydrogen bond is observed. iucr.org Furthermore, intermolecular C—H⋯Cl interactions lead to the formation of inversion dimers. iucr.org The stability of the crystal structure of 2-(2-chlorophenyl)-1H-benzo[d]imidazole is primarily attributed to N-H---N interactions. researchgate.net

The self-assembly of sodium 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate into ultralong microbelts is a clear demonstration of how intermolecular forces can guide the formation of well-defined microstructures. rsc.org This ability to control the solid-state packing through crystal engineering is crucial for tuning the material's properties for specific applications, including in optoelectronic devices. rsc.org

Metal-Organic Frameworks (MOFs) incorporating Benzimidazole Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The versatility in the choice of both the metal center and the organic linker allows for the tuning of the MOF's structure and properties for specific applications such as gas storage, separation, and catalysis. mdpi.comnih.gov Benzimidazole and its derivatives are attractive candidates for organic linkers in MOFs due to their rigid structure and the presence of nitrogen atoms that can coordinate with metal ions.

While direct incorporation of this compound as a primary linker in MOF synthesis is not extensively documented in current research, the broader class of benzimidazole-based ligands has been successfully used to create novel MOFs with interesting properties. For instance, researchers have synthesized MOFs using ligands such as 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM). mdpi.com These MOFs, particularly a copper-based variant (TIBM-Cu), have demonstrated significant carbon dioxide adsorption capacity. mdpi.com

Another example includes the use of 5-(benzimidazole-1-yl)isophthalic acid (H2bipa) to construct MOFs with various metal ions like Cd(II), Zn(II), Co(II), and Ni(II). rsc.orgresearchgate.net These materials exhibit diverse network structures and have shown potential in applications like fluorescent sensing of metal ions. rsc.orgresearchgate.net The synthesis of these benzimidazole-based MOFs suggests the potential for using this compound derivatives as linkers to create new frameworks with unique porous structures and functionalities, driven by the steric and electronic properties of the diphenyl substituents.

Applications in Materials Science

The unique chemical structure of this compound and its derivatives makes them valuable in various areas of materials science.

Polymer Additives and Modifiers (e.g., Polyimides)

Polyimides (PIs) are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. nih.gov Incorporating benzimidazole units into the polyimide backbone is a recognized strategy to further enhance these properties. The rigid nature of the benzimidazole ring and the potential for hydrogen bonding between polymer chains can lead to materials with higher glass transition temperatures (Tg) and improved thermal stability. rsc.org

Studies have shown that copolymerizing standard polyimide monomers with benzimidazole-containing diamines, such as 2-(4-aminophenyl)-5-aminobenzimidazole (BIA) or 4,4′-[5,5′-bi-1H-benzimidazole]-2,2′-diylbis-benzenamine (BB), results in polyimides with significantly improved thermal and mechanical properties. nih.govrsc.org For example, the incorporation of BIA into polyimide foams has been shown to increase the density and compressive strength of the foam. rsc.org Similarly, Upilex-type polyimides copolymerized with benzimidazole-containing diamines exhibit outstanding thermal, mechanical, and dielectric performance. nih.gov While specific studies focusing on the use of this compound as a direct additive or modifier are not prevalent, the established benefits of the benzimidazole moiety in polyimides suggest that its diphenyl derivative could impart similar or enhanced properties due to increased aromatic content and rigidity.

Table 1: Properties of Polyimide Foams with Varying Benzimidazole Content

| BIA Content (mol%) | Density (g/cm³) | Compressive Strength (MPa) | Glass Transition Temperature (°C) |

| 0 | 0.15 | 0.30 | ~300 |

| 10 | 0.18 | 0.45 | ~325 |

| 20 | 0.22 | 0.60 | ~340 |

| 30 | 0.25 | 0.75 | ~350 |

This table is generated based on data reported for 2-(4-aminophenyl)-5-aminobenzimidazole (BIA) containing polyimide foams and is for illustrative purposes of the effect of benzimidazole incorporation. rsc.org

Corrosion Inhibition Mechanisms

Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.gov Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The presence of heteroatoms (nitrogen), aromatic rings, and pi-electrons in the benzimidazole structure facilitates this adsorption. nih.gov

Derivatives of 4,5-diphenyl-imidazole have been specifically investigated for their corrosion inhibition properties. For instance, a study on 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine demonstrated its effectiveness as a corrosion inhibitor for carbon steel in a 1% NaCl solution. gssrr.org The adsorption of this inhibitor on the steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer. gssrr.org The calculated free energy of adsorption indicated a semi-physical or semi-chemical adsorption mechanism. gssrr.org

Another study on 2-(Furan-2-yl)-4,5-Diphenyl-1H-Imidazole (FDPI) as a corrosion inhibitor for mild steel in 1 M HCl also reported high inhibition efficiency. researchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), revealed that these inhibitors act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The inhibition efficiency of these compounds increases with their concentration.

Table 2: Corrosion Inhibition Performance of 4,5-Diphenyl-Imidazole Derivatives

| Inhibitor | Concentration | Corrosion Inhibition Efficiency (%) | Adsorption Isotherm | Inhibition Type |

| 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine | Various | Not specified | Langmuir | Not specified |

| 2-(Furan-2-yl)-4,5-Diphenyl-1H-Imidazole (FDPI) | 10 mmolL⁻¹ | 95.84 | Langmuir | Mixed-type |

Data compiled from studies on derivatives of 4,5-diphenyl-imidazole. gssrr.orgresearchgate.net

Proton Conductive Materials

Polybenzimidazole (PBI)-based membranes are leading candidates for high-temperature proton exchange membrane fuel cells (HT-PEMFCs), which operate at temperatures above 100°C. bohrium.combohrium.com At these temperatures, traditional Nafion membranes dehydrate and lose their proton conductivity. PBI membranes, when doped with a strong acid like phosphoric acid (H₃PO₄), exhibit excellent proton conductivity under anhydrous or low-humidity conditions. bohrium.commdpi.com

The proton conduction mechanism in acid-doped PBI membranes involves the transport of protons through a network of hydrogen bonds formed between the phosphoric acid molecules and the nitrogen atoms of the benzimidazole rings. The benzimidazole moiety acts as a proton solvent and facilitates proton hopping. Strategies to enhance the proton conductivity and acid retention of PBI membranes include the synthesis of side-chain functionalized PBIs and the creation of composite membranes with materials like functionalized graphene oxide. mdpi.comresearchgate.net While research has not specifically isolated this compound for this application, the fundamental role of the benzimidazole core in proton transport is well-established, and modifications to its structure are a key area of research for developing improved HT-PEMs. scispace.com

Supercapacitor Electrode Materials

Supercapacitors are energy storage devices that offer high power density and long cycle life. rsc.org The performance of a supercapacitor is largely dependent on the properties of its electrode materials. Recent research has highlighted the potential of 4,5-diphenyl-1H-imidazole derivatives as effective electrode materials for supercapacitors.

One study reported the synthesis of 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DIP) and its application as a monomer-based electrode material. researchgate.net As a monomer, DIP exhibited good capacitive behavior with a specific capacitance of 325 F/g at a scan rate of 5 mV/s. researchgate.net

Furthermore, a nickel complex, bis(2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)nickel (NDIP), was prepared and demonstrated excellent performance as a supercapacitor electrode. researchgate.net The NDIP-coated electrode delivered a high specific capacitance of 712 F/g at a current density of 1 A/g and showed good capacitance retention of 87% after 2000 charge-discharge cycles. researchgate.net These findings underscore the promise of this compound derivatives in the development of high-performance energy storage devices.

Table 3: Electrochemical Performance of 4,5-diphenyl-1H-imidazole Derivatives in Supercapacitors

| Electrode Material | Specific Capacitance (F/g) | Measurement Condition | Capacitance Retention |

| 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DIP) | 325 | 5 mV/s scan rate | Not reported |

| bis(2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)nickel (NDIP) | 712 | 1 A/g current density | 87% after 2000 cycles |

Data sourced from research on supercapacitor electrodes based on derivatives of 4,5-diphenyl-1H-imidazole. researchgate.netresearchgate.net

Mechanistic Investigations of Biological Interactions of 4,5 Diphenyl 1h Benzimidazole Non Clinical

Molecular Mechanisms of Enzyme Inhibition

Derivatives of the 4,5-diphenyl-1H-benzimidazole scaffold have demonstrated inhibitory activity against a range of enzymes implicated in various diseases. The molecular mechanisms underlying this inhibition often involve specific interactions with the active sites of these enzymes.

α-glucosidase: This enzyme is a key target in the management of type 2 diabetes. Studies on 4,5-diphenylimidazole-1,2,3-triazole hybrids have shown potent inhibitory activity against yeast α-glucosidase. Kinetic analyses revealed a competitive mode of inhibition, suggesting that these compounds compete with the natural substrate for binding to the active site of the enzyme. Molecular docking studies have further elucidated these interactions, showing that the compounds fit within the enzyme's active site, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues.

Xanthine (B1682287) Oxidase: While direct studies on this compound are limited, research on structurally related 2,4,5-triphenyl-1H-imidazole derivatives has shown inhibitory activity against xanthine oxidase (XO). One particular derivative demonstrated notable XO inhibition with a significant IC50 value. The proposed mechanism involves the compound binding to the molybdenum-pterin center of the enzyme, a critical component of its active site.

Acetylcholinesterase (AChE): This enzyme is a primary target in the treatment of Alzheimer's disease. Certain 2,4,5-trisubstituted imidazole (B134444) derivatives have been evaluated as potential AChE inhibitors. While the inhibitory activity of some derivatives was moderate, in silico docking studies have provided insights into their binding modes. These studies suggest that the imidazole derivatives can interact with key residues in the catalytic and peripheral anionic sites of AChE.

SARS-CoV-2 3CLpro: The 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it an attractive antiviral target. Diphenyl-1H-imidazole derivatives have been designed and synthesized as potential inhibitors of this enzyme. Screening of these compounds has shown significant inhibition of SARS-CoV-2 3CLpro. The proposed mechanism involves the imidazole derivatives binding to the catalytic dyad (Cys145 and His41) of the enzyme, thereby blocking its proteolytic activity.

Interactive Table: Enzyme Inhibition by this compound Derivatives

| Enzyme Target | Derivative Type | Inhibition Mode | Key Findings |

| α-glucosidase | 4,5-diphenylimidazole-1,2,3-triazole hybrids | Competitive | Potent inhibition of yeast α-glucosidase. |

| Xanthine Oxidase | 2,4,5-triphenyl-1H-imidazole derivatives | Not specified | Significant inhibitory activity observed. |

| Acetylcholinesterase | 2,4,5-trisubstituted imidazole derivatives | Not specified | Moderate inhibition with insights from docking. |

| SARS-CoV-2 3CLpro | Diphenyl-1H-imidazole derivatives | Not specified | Significant inhibition of viral protease. |

Ligand-Protein Interaction Modes

The biological activity of this compound derivatives is intrinsically linked to their ability to bind with high affinity and specificity to target proteins. Molecular docking and other computational studies have been instrumental in visualizing these interactions at a molecular level.

For instance, in the context of α-glucosidase inhibition, docking studies of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids have revealed specific interactions within the enzyme's active site. These include hydrogen bonds with amino acid residues and hydrophobic interactions that stabilize the ligand-protein complex. Similarly, for acetylcholinesterase, docking studies of 2,4,5-trisubstituted imidazoles have identified key interactions with amino acid residues in both the catalytic active site and the peripheral anionic site, which are crucial for its inhibitory function.

In the case of SARS-CoV-2 3CLpro, molecular docking has shown that diphenyl-1H-imidazole derivatives can fit into the substrate-binding pocket of the enzyme. The interactions are predicted to involve hydrogen bonding with the catalytic dyad and other important residues, leading to the inhibition of the enzyme's function.

Interactive Table: Ligand-Protein Interactions of this compound Derivatives

| Target Protein | Derivative Type | Key Interacting Residues (Predicted) | Interaction Type |

| α-glucosidase | 4,5-diphenylimidazole-1,2,3-triazole hybrids | Specific amino acids in the active site | Hydrogen bonding, Hydrophobic interactions |

| Acetylcholinesterase | 2,4,5-trisubstituted imidazoles | Residues in catalytic and peripheral anionic sites | Hydrogen bonding, π-π stacking |

| SARS-CoV-2 3CLpro | Diphenyl-1H-imidazole derivatives | Cys145, His41 | Hydrogen bonding |

DNA/RNA Binding Mechanisms and Intercalation Studies

The benzimidazole (B57391) scaffold is known to interact with nucleic acids, and this interaction is a key mechanism for the anticancer and antimicrobial properties of some of its derivatives. The binding modes can vary, including minor groove binding and intercalation. nih.gov

Studies on various benzimidazole compounds have shown that their interaction with DNA is dependent on the number and nature of the substituent groups. nih.gov Some dicationic benzimidazole derivatives have been found to bind to the minor groove of DNA, particularly at AT-rich sequences. nih.gov This binding is stabilized by hydrogen bonds and van der Waals interactions between the compound and the DNA base pairs. nih.gov

Conversely, other benzimidazole derivatives with planar aromatic systems have the potential to act as intercalating agents. nih.gov Intercalation involves the insertion of the planar part of the molecule between the base pairs of the DNA double helix, which can lead to structural distortions and interfere with DNA replication and transcription. While specific studies on the DNA/RNA binding mechanism of this compound are not extensively reported, the presence of the planar benzimidazole core and the bulky phenyl substituents suggests that both groove binding and intercalation could be possible modes of interaction, warranting further investigation.

Antimicrobial Action Mechanisms at the Cellular Level

Derivatives of 4,5-diphenyl-1H-imidazole have been investigated for their antimicrobial properties. For example, a series of 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

One of the synthesized compounds exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) that was twofold more potent than the standard drug ciprofloxacin (B1669076). nih.gov Another compound showed moderate activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov While the precise cellular mechanisms were not fully elucidated in this study, the structural features of these compounds, containing both imidazole and benzimidazole motifs, are thought to be crucial for their antibacterial action. nih.gov Potential mechanisms of antimicrobial action for benzimidazole derivatives include the inhibition of essential enzymes, disruption of cell membrane integrity, and interference with metabolic pathways. The lipophilicity conferred by the diphenyl groups may facilitate the passage of the compounds across the bacterial cell membrane.

Interactive Table: Antimicrobial Activity of 4,5-diphenyl-1H-imidazole Derivatives

| Bacterial Strain | Derivative | Activity | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 2-[(5-chlorobenzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole | Potent | 4 µg/mL |

| Staphylococcus aureus | 2-[(5-methylbenzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole | Moderate | 16 µg/mL |

| Enterococcus faecalis | 2-[(5-methylbenzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole | Moderate | 16 µg/mL |

In vitro Studies on Cellular Processes

The this compound scaffold has been incorporated into molecules designed to modulate cellular processes such as apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target in cancer therapy.

Studies on trisubstituted imidazoles, including a derivative containing a 2-chloro-3-(4,5-diphenyl-1H-imidazol-2-yl) pyridine (B92270) moiety, have demonstrated the induction of apoptosis in human breast cancer cells. plos.orgnih.gov The lead compound from this study was found to suppress the proliferation of cancer cells and activate caspases, which are key executioner enzymes in the apoptotic pathway. plos.orgnih.gov Further investigation into the mechanism revealed that these compounds could target the oncogenic PI3K/Akt/mTOR signaling pathway. plos.orgnih.gov By downregulating the phosphorylation of key proteins in this pathway, the compounds effectively inhibit cell survival signals and promote apoptosis. plos.orgnih.gov

While direct studies on the role of this compound in autophagy are not widely available, some benzimidazole derivatives have been shown to induce autophagy in cancer cells. nih.gov For instance, a specific benzimidazole derivative was found to be an effective G9a antagonist that caused autophagy in MCF-7 cancer cells at lower concentrations and apoptosis at higher concentrations. nih.gov This suggests that the benzimidazole scaffold has the potential to modulate autophagy, although the specific role of the 4,5-diphenyl substitution in this process requires further investigation.

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies for Highly Functionalized Derivatives

Future research is geared towards creating more efficient and environmentally friendly methods for synthesizing highly functionalized 4,5-diphenyl-1H-benzimidazole derivatives. While traditional methods often involve the condensation of o-phenylenediamine (B120857) with carboxylic acids or aldehydes under harsh conditions, newer approaches focus on one-pot reactions and novel catalytic systems. acs.orgresearchgate.net

Key areas of development include: